molecular formula C10H16N2 B1313309 2,5-Diisopropylpyrazine CAS No. 24294-83-5

2,5-Diisopropylpyrazine

Cat. No. B1313309
CAS RN: 24294-83-5
M. Wt: 164.25 g/mol
InChI Key: LXJYUERPFWUCNN-UHFFFAOYSA-N
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Description

2,5-Diisopropylpyrazine is an organic compound that belongs to the pyrazine family . It has a molecular formula of C10H16N2 .


Synthesis Analysis

Alkyl pyrazines, including 2,5-Diisopropylpyrazine, can be synthesized by chemical methods or by certain microorganisms . The biosynthesis of 2,5-Diisopropylpyrazine was studied in myxobacteria Nannocystis exedens subsp. cinnabarina and Chondromyces crocatus . Isotopically labeled precursors and proposed pathway intermediates were fed to agar plate cultures of the myxobacteria .


Molecular Structure Analysis

The dominant metabolite was 2,5-diisopropylpyrazine as identified using a combination of high-resolution mass spectrometry, 1H- and 13C-nuclear magnetic resonance, gas chromatography-mass spectrometry .


Chemical Reactions Analysis

The biosynthesis of 2,5-Diisopropylpyrazine involves the reduction of valine to valine aldehyde. Its dimerization to 2,5-diisopropyldihydropyrazine and subsequent oxidation results in 2,5-Diisopropylpyrazine .


Physical And Chemical Properties Analysis

2,5-Diisopropylpyrazine has a molecular weight of 164.25 g/mol .

Scientific Research Applications

Biosynthesis in Myxobacteria

2,5-Diisopropylpyrazine (2,5-DIP) has been studied in the context of biosynthesis by myxobacteria. Research indicates that 2,5-DIP originates from the amino acid pool, particularly valine. This pathway involves the reduction of valine to valine aldehyde, dimerization to dihydropyrazine, and subsequent oxidation (Nawrath et al., 2010).

Polymyxin Biosynthesis

In the study of Paenibacillus polymyxa, a polymyxin-producing bacterium, 2,5-DIP was identified as a dominant metabolite. The biosynthesis of this compound was enhanced by valine supplementation, indicating a link between amino acid metabolism and pyrazine production (Beck et al., 2003).

Medical Applications

2,5-DIP derivatives have been explored as fluorescent glomerular filtration rate (GFR) tracer agents. These compounds, specifically hydrophilic pyrazine-bis(carboxamides), have shown potential in real-time point-of-care monitoring of GFR in clinical settings (Rajagopalan et al., 2011).

Industrial Production

Research has focused on improving the industrial production of pyrazines like 2,5-DIP. For instance, Escherichia coli has been genetically engineered to enhance the biosynthesis efficiency and carbon atom economy for high-yield 2,5-Dimethylpyrazine production, which is closely related to 2,5-DIP (Yang et al., 2021).

Electrochemical Applications

2,5-DIP has been studied in electrochemical contexts, particularly in the investigation of ruthenium(II)-bipyridine complexes. These studies have implications for understanding electronic interactions in polynuclear complexes (Marcaccio et al., 2002).

Antimicrobial Activity

A study on 2,5-bis(1-methylethyl)-pyrazine, closely related to 2,5-DIP, showed broad-spectrum antimicrobial activity. This compound was produced by Paenibacillus sp. and demonstrated potential as a bio-based fumigant for applications in food industry and agriculture (Janssens et al., 2019).

Corrosion Inhibition

Pyrazine derivatives, including 2,5-DIP, have been theoretically evaluated for their potential as corrosion inhibitors. Their adsorption properties on steel surfaces suggest applications in corrosion prevention (Obot & Gasem, 2014).

Flavouring in Food Industry

The synthesis of alkyl-hydroxyl-pyrazine, a precursor to 2,5-DIP, has been investigated for its application in cigarette perfumery. This research highlights the role of pyrazines in enhancing flavor and aroma in consumer products (Jianshan & Hua-wu, 2004).

properties

IUPAC Name

2,5-di(propan-2-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-7(2)9-5-12-10(6-11-9)8(3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJYUERPFWUCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(C=N1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diisopropylpyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
S Badrinarayanan, J Sperry - Organic & Biomolecular Chemistry, 2012 - pubs.rsc.org
The dimerization of amino acid-derived α-amino aldehydes provides a short, biomimetic synthesis of several 2,5-disubstituted pyrazine natural products. The α-amino aldehyde …
Number of citations: 27 pubs.rsc.org
A Orban, JJ Jerschow, F Birk, C Suarez, S Schnell… - Microbiological …, 2023 - Elsevier
Bacteria play an important role in the life cycle of fungi by influencing positively or negatively morphological features, mycelial growth and/or fruiting body induction. However, little is …
Number of citations: 4 www.sciencedirect.com
HC Beck, AM Hansen, FR Lauritsen - FEMS microbiology letters, 2003 - academic.oup.com
A complex mixture of methyl-branched alkyl-substituted pyrazines was found in the growth medium of the polymyxin-producing bacterium Paenibacillus polymyxa, and of these, seven …
Number of citations: 108 academic.oup.com
TJ Aspray, EE Jones, MW Davies, M Shipman… - Mycorrhiza, 2013 - Springer
Paenibacillus sp. EJP73 has been previously demonstrated as a mycorrhization helper bacterium (MHB) for the Lactarius rufus–Pinus sylvestris symbiosis in both laboratory and …
Number of citations: 39 link.springer.com
M Nakajima, CA Loeschorn, WE Cimbrelo… - Organic Preparations …, 1980 - Taylor & Francis
The reduction of pmethoxyphenacyl azide (Ib) gave the corresponding pyrazine IVb in better than 85% yield. The reaction presumably proceeds-via initial reduction of I to the …
Number of citations: 21 www.tandfonline.com
BW Zilkowski, RJ Bartelt, D Blumberg… - Journal of Chemical …, 1999 - Springer
Volatiles collected from oranges fed upon by Carpophilus humeralis of either sex were consistently more attractive than volatiles from beetle-free oranges in wind-tunnel bioassays. …
Number of citations: 54 link.springer.com
T Nawrath, JS Dickschat, B Kunze… - Chemistry & …, 2010 - Wiley Online Library
The biosynthesis of the volatiles 2,5‐ and 2,6‐diisopropylpyrazine (2 and 3, resp.) released by the myxobacteria Nannocystis exedens subsp. cinnabarina (Na c29) and Chondromyces …
Number of citations: 43 onlinelibrary.wiley.com
BW Zilkowski, RJ Bartelt - Journal of chemical ecology, 1999 - Springer
The pineapple beetle, Carpophilus humeralis, is known from field tests to be more attracted to baits containing the pheromone blends of other Carpophilus species and food odors than …
Number of citations: 13 link.springer.com
AM Kretsch, GL Morgan, J Tyrrell, E Mevers… - Organic …, 2018 - ACS Publications
Overexpression of the Pseudomonas virulence factor (pvf) biosynthetic operon led to the identification of a family of pyrazine N-oxides (PNOs), including a novel dihydropyrazine N,N′-…
Number of citations: 29 pubs.acs.org
DC Robacker, JA Garcia, RJ Bartelt - Journal of Chemical Ecology, 2000 - Springer
Aqueous extracts of three types of bird feces were attractive to laboratory-colony Mexican fruit flies in laboratory bioassays. Extracts of black-bellied whistling duck feces were chosen for …
Number of citations: 44 link.springer.com

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